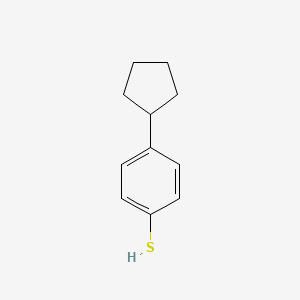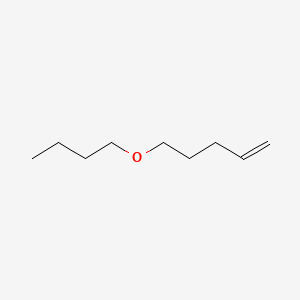
5-Butoxy-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-1-pentene is an organic compound with the molecular formula C9H18O It is an ether, specifically a butyl ether of pentene, characterized by a butoxy group attached to a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-pentene typically involves the reaction of 1-pentene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of butanol reacts with the double bond of 1-pentene, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes where the reactants are passed over a solid acid catalyst at elevated temperatures. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butoxy-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxy-pentanal or butoxy-pentanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 5-butoxy-pentane.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Butoxy-pentanal, Butoxy-pentanoic acid
Reduction: 5-Butoxy-pentane
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
5-Butoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 5-Butoxy-1-pentene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The double bond in the pentene chain can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 1-Butoxy-2-pentene
- 2-Butoxy-1-pentene
- 3-Butoxy-1-pentene
Comparison: 5-Butoxy-1-pentene is unique due to the position of the butoxy group and the double bond, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different physical properties such as boiling point and solubility, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
54004-24-9 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
5-butoxypent-1-ene |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-9H2,2H3 |
Clé InChI |
CPBCAWGRKAFJKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


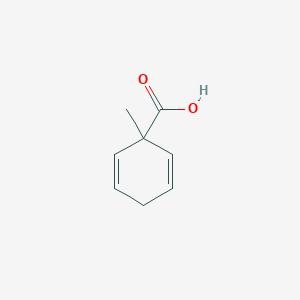
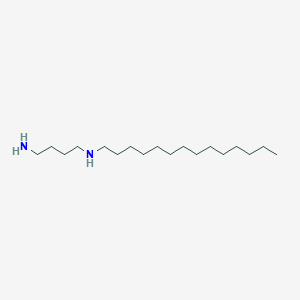
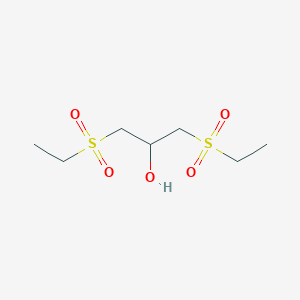
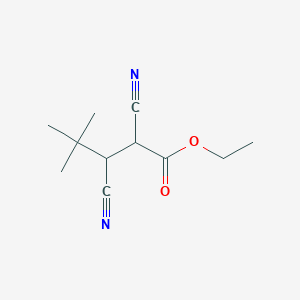
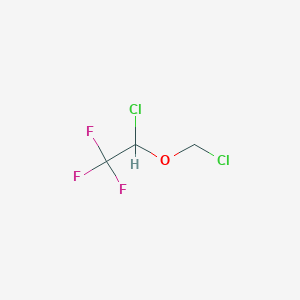
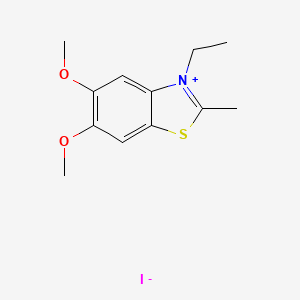
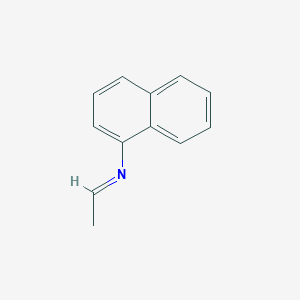
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
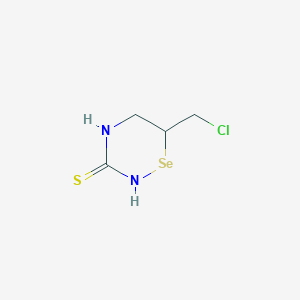
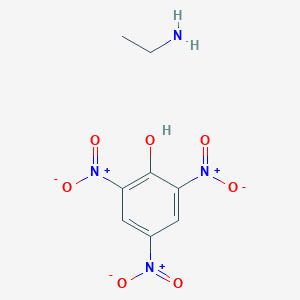
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
